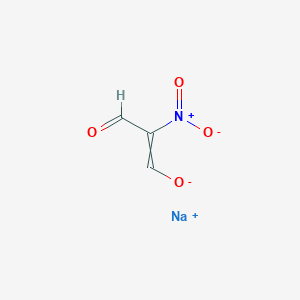
sodium;2-nitro-3-oxoprop-1-en-1-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: sodium;2-nitro-3-oxoprop-1-en-1-olate can be synthesized through the reaction of malonaldehyde with sodium nitrite under controlled conditions. The reaction typically involves the use of ethanol as a solvent and requires refluxing to ensure complete reaction .
Industrial Production Methods: In industrial settings, the production of sodium 2-nitro-1,3-dioxopropan-2-ide involves large-scale reactions with stringent control over temperature and pressure to maximize yield and purity. The compound is often produced in sealed, inert atmospheres to prevent degradation .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Products include carboxylic acids and aldehydes.
Reduction: Amines and alcohols are typical products.
Substitution: Various substituted nitro compounds are formed depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: sodium;2-nitro-3-oxoprop-1-en-1-olate is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds. Its reactivity makes it valuable in the synthesis of complex molecules.
Biology and Medicine: In pharmaceutical research, this compound serves as a precursor in the synthesis of drug candidates. Its unique structure allows for the development of targeted therapies for various health conditions.
Industry: The compound is utilized in the production of dyes and fungicides. Its reactivity and stability make it suitable for industrial applications where precise chemical transformations are required.
Mecanismo De Acción
The mechanism of action of sodium 2-nitro-1,3-dioxopropan-2-ide involves its ability to act as an electrophile, facilitating nucleophilic addition reactions. The nitro group, being electron-withdrawing, enhances the reactivity of adjacent carbon atoms, making them susceptible to nucleophilic attack. This property is exploited in various chemical transformations, including the synthesis of biologically active molecules .
Comparación Con Compuestos Similares
- Sodium nitromalonaldehyde
- Sodium nitropropanedial
- Sodium nitromalondialdehyde
Comparison: sodium;2-nitro-3-oxoprop-1-en-1-olate is unique due to its specific arrangement of functional groups, which imparts distinct reactivity compared to its analogs. While similar compounds like sodium nitromalonaldehyde share the nitro and aldehyde functionalities, the presence of the dioxopropan structure in sodium 2-nitro-1,3-dioxopropan-2-ide provides unique chemical properties and reactivity .
Propiedades
Fórmula molecular |
C3H2NNaO4 |
|---|---|
Peso molecular |
139.04 g/mol |
Nombre IUPAC |
sodium;2-nitro-3-oxoprop-1-en-1-olate |
InChI |
InChI=1S/C3H3NO4.Na/c5-1-3(2-6)4(7)8;/h1-2,5H;/q;+1/p-1 |
Clave InChI |
OQMLJRMYSFKMDS-UHFFFAOYSA-M |
SMILES canónico |
C(=C(C=O)[N+](=O)[O-])[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















